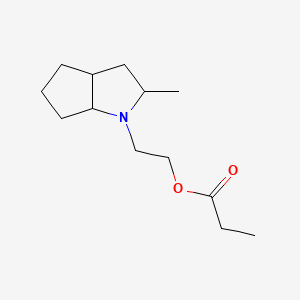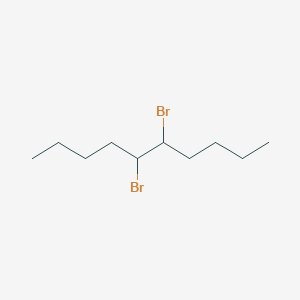
5,6-Dibromodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibromodecane: is an organic compound with the molecular formula C10H20Br2 It belongs to the class of vicinal dibromides, which are characterized by having two bromine atoms attached to adjacent carbon atoms in a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5,6-Dibromodecane can be synthesized through the bromination of decane. The reaction typically involves the addition of bromine (Br2) to decane in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine radicals add to the carbon-carbon double bond, resulting in the formation of the dibromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dibromodecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The compound can be reduced to decane by using reducing agents such as zinc in acetic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Major Products Formed:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile.
Elimination: Formation of decenes.
Reduction: Formation of decane.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6-Dibromodecane is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: While specific applications in biology and medicine are limited, dibromides like this compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of polymers and as a cross-linking agent in the manufacture of certain types of plastics and resins.
Wirkmechanismus
The mechanism of action of 5,6-dibromodecane primarily involves its reactivity as a dibromide. The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. This reactivity is exploited in synthetic organic chemistry to introduce various functional groups into molecules. The compound’s ability to undergo elimination reactions also makes it useful in the formation of alkenes.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dibromodecane
- 1,10-Dibromodecane
- 1,12-Dibromododecane
Comparison: 5,6-Dibromodecane is unique among its analogs due to the position of the bromine atoms on the carbon chain. This positioning affects its reactivity and the types of reactions it can undergo. For example, 1,2-dibromodecane has bromine atoms on the first and second carbon atoms, making it more reactive in certain substitution reactions compared to this compound. Similarly, 1,10-dibromodecane and 1,12-dibromododecane have bromine atoms further apart, which influences their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
77928-86-0 |
|---|---|
Molekularformel |
C10H20Br2 |
Molekulargewicht |
300.07 g/mol |
IUPAC-Name |
5,6-dibromodecane |
InChI |
InChI=1S/C10H20Br2/c1-3-5-7-9(11)10(12)8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
GRHWTEWNWUYZGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(CCCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)

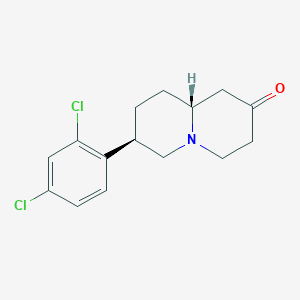
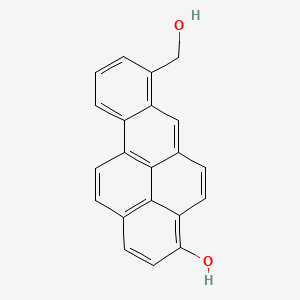
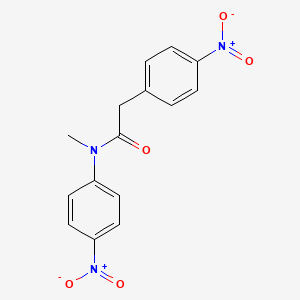
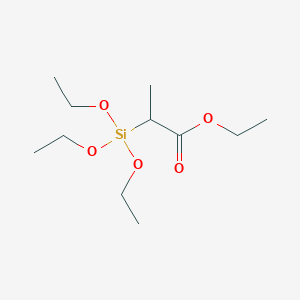
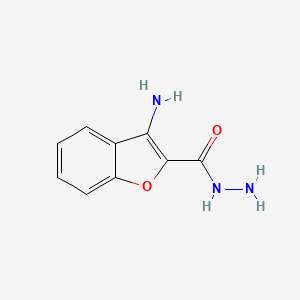
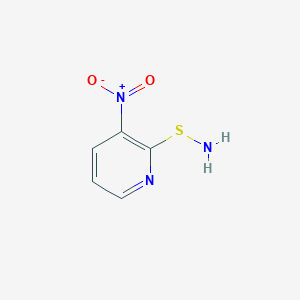
![{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14441780.png)
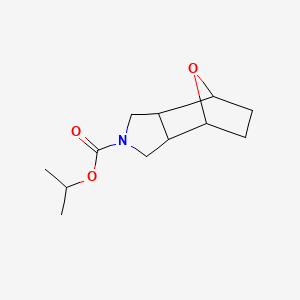


![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
